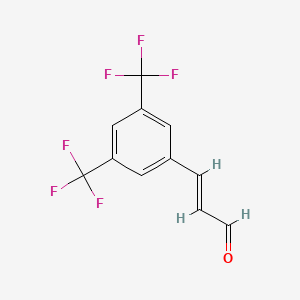

3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde

Description

Properties

Molecular Formula |

C11H6F6O |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

(E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enal |

InChI |

InChI=1S/C11H6F6O/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h1-6H/b2-1+ |

InChI Key |

FAVUCDOPDGEJPC-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C=O |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,5-Bis(trifluoromethyl)acetophenone

This compound is a common precursor for further functionalization:

- Method: Oxidation of 3,5-bis(trifluoromethyl)phenyl-1-hydroxyethane, which itself is prepared by reaction of 3,5-bis(trifluoromethyl)-1-bromobenzene with magnesium to form an organomagnesium reagent, followed by reaction with acetaldehyde.

- Key points: The organomagnesium intermediate is sensitive and potentially explosive; careful control of reaction conditions and safety measures are essential.

- Yield and Purity: Improved methods yield high purity acetophenone suitable for subsequent steps.

Preparation of 3,5-Bis(trifluoromethyl)phenylmethanol

- Method: Reduction of 3,5-bis(trifluoromethyl)benzoic acid using lithium aluminium tetrahydride in diethyl ether at 0–35 °C for 10 hours.

- Yield: Approximately 74–90% depending on conditions.

- Notes: The reaction requires careful quenching and workup to avoid side reactions.

Preparation of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde

General Synthetic Route

The acrylaldehyde functionality is typically introduced via condensation or formylation reactions on the 3,5-bis(trifluoromethyl)phenyl ring or its derivatives.

- Example: Synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole aldehydes involves heating the precursor mixture at 90 °C for 8 hours, followed by precipitation and purification steps.

- Reaction conditions: Controlled temperature, solvent choice, and reaction time are critical for high yield and purity.

Data Table Summarizing Key Preparation Methods

Research Findings and Analysis

- The enzymatic DKR method offers a green, efficient, and high-purity approach to synthesize trifluoromethyl-substituted aromatic alcohols, which are closely related to acrylaldehyde derivatives. This method uses inexpensive catalysts and mild conditions, making it industrially attractive.

- The organomagnesium route is classical and effective but requires stringent safety protocols due to the explosive nature of intermediates.

- The reduction of carboxylic acids to alcohols using lithium aluminium hydride is a well-established method with good yields but involves handling pyrophoric reagents.

- The pyrazole aldehyde synthesis demonstrates the feasibility of introducing aldehyde groups on trifluoromethyl-substituted aromatic rings under thermal conditions, which can be adapted for acrylaldehyde synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: 3-(3,5-Bis(trifluoromethyl)phenyl)acrylic acid.

Reduction: 3-(3,5-Bis(trifluoromethyl)phenyl)propanol.

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds derived from 3-(3,5-bis(trifluoromethyl)phenyl)acrylaldehyde exhibit significant antimicrobial properties. One study highlighted the synthesis of pyrazole derivatives based on this compound, which demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives were as low as 0.5 µg/mL, showcasing their potential as new antimicrobial agents .

Synthesis of Derivatives

This compound serves as a versatile building block in the synthesis of various organic compounds. It can undergo reactions such as:

- Knoevenagel Condensation : This reaction facilitates the formation of α,β-unsaturated carbonyl compounds.

- Michael Addition : The compound can act as an electrophile in Michael addition reactions with nucleophiles, leading to diverse synthetic pathways .

Case Studies in Synthesis

A notable study synthesized a series of pyrazole derivatives from this compound. These derivatives were evaluated for their biological activities, revealing that specific substitutions could enhance antimicrobial efficacy .

Applications in Advanced Materials

The unique properties of this compound make it suitable for applications in developing advanced materials. Its derivatives are being explored for use in:

- Dental Adhesives : The compound's stability and reactivity allow it to be incorporated into formulations that require strong bonding capabilities.

- Color-Changing Materials : The photophysical properties of its derivatives can be harnessed to create materials that respond to environmental stimuli .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of trifluoromethyl groups enhances its ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 3,5-Bis(trifluoromethyl)phenyl isocyanate

- 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole

- 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid

Uniqueness

3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde is unique due to its acrylaldehyde moiety, which imparts distinct reactivity compared to other similar compounds. The presence of the acrylaldehyde group allows for additional synthetic transformations and applications that are not possible with compounds lacking this functional group .

Biological Activity

3-(3,5-Bis(trifluoromethyl)phenyl)acrylaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group that significantly influences its electronic properties and biological interactions.

Anti-Cancer Activity

Recent studies have indicated that compounds related to this compound exhibit notable anti-cancer properties. For instance, a study on a derivative compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), demonstrated the following effects:

- Inhibition of Liver Cancer Cell Growth : The study reported that NHDC inhibited the growth of liver cancer cells (HepG2 and Hep3B) in a concentration-dependent manner (1-10.8 µM) over various time periods (0-72 hours). The treatment also induced apoptosis in these cells .

- Mechanism of Action : The anti-cancer effects were attributed to the inhibition of the STAT3 signaling pathway and activation of HNF 4α, which is associated with cell proliferation and metastasis in hepatocellular carcinoma (HCC). In vivo experiments confirmed that NHDC prevented liver tumor growth at a dosage of 5 mg/kg .

Anti-Inflammatory Activity

The potential anti-inflammatory effects of related compounds have also been explored. A review highlighted that certain derivatives exhibited inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

-

Inhibition Potency : The IC50 values for various synthesized compounds against COX-1 and COX-2 enzymes were reported, indicating their effectiveness in reducing inflammatory responses. For example:

Compound IC50 (COX-1) IC50 (COX-2) 3b 19.45 ± 0.07 μM 42.1 ± 0.30 μM 4b 26.04 ± 0.36 μM 31.4 ± 0.12 μM

These findings suggest that modifications to the phenyl structure can enhance anti-inflammatory activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Research indicates that electron-withdrawing substituents such as trifluoromethyl groups increase the reactivity and biological potency of these compounds by enhancing their interaction with target enzymes or receptors .

Case Studies

Several case studies have illustrated the biological implications of similar compounds:

- Liver Tumor Growth Inhibition : In vivo studies demonstrated that NHDC significantly inhibited liver tumor growth by affecting key signaling pathways associated with cancer progression .

- Inflammation Models : Experimental models using RAW264.7 cells showed that certain derivatives reduced the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA, confirming their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.